![molecular formula C10H15FN2O B1441078 2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol CAS No. 1179629-24-3](/img/structure/B1441078.png)
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol
Overview
Description
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol, also known as 2-EFA, is a chemical compound which has a wide range of applications in the scientific research field. It is a small molecule which is structurally similar to other amino-alcohols, and is composed of a nitrogen-containing aromatic ring and an alcohol group. This compound has been studied for its potential to be used as a pharmaceutical drug, as well as for its potential use in laboratory experiments.
Scientific Research Applications
Drug and Gene Delivery Systems
The compound has been utilized in the synthesis of amphiphilic block copolymers for creating nanocarriers capable of co-loading anticancer drugs and nucleic acids . These nanocarriers are designed to deliver their payload directly to cancer cells, potentially improving the efficacy of cancer therapy.
Nanomaterials for Biomedical Applications
Researchers have explored the use of this compound in the development of multifunctional graft copolymers. These copolymers can self-assemble into micelles in aqueous media, which are then used to form micelleplexes through electrostatic interactions with DNA . This has implications for the targeted delivery of drugs and genetic material.
Stimuli-Responsive Polymersomes
The compound is integral in creating polymersomes that respond to pH and temperature changes . These polymersomes can be used as drug delivery systems or nanoreactors, adapting to the physiological conditions of their environment for targeted therapy.
Synthesis of Fluorinated Pyridines
In the field of organic chemistry, the compound contributes to the synthesis of fluorinated pyridines, which are valuable intermediates in pharmaceuticals and agrochemicals . The fluorine atoms significantly alter the chemical properties of these compounds, making them useful in various chemical reactions.
Advanced Polymer Synthesis
The compound aids in the synthesis of advanced polymers with finely tuned properties for specific applications. This includes the creation of biocompatible and biodegradable polymers for various targeted therapies .
Nanotechnology in Cancer Therapy
It’s used in the design of nanocarriers for simultaneous drug and gene delivery, aiming to enhance the treatment of cancer by combining the therapeutic effects of both modalities .
Development of Controlled Polymer Synthesis Techniques
The compound plays a role in the development of controlled polymer synthesis techniques, which allows for the precise design of polymer-based nanocarriers with specific compositions and functionalities .
Design of Multifunctional Nanocarriers
Lastly, it’s involved in the design of multifunctional nanocarriers that can be loaded with a variety of biologically active molecules for different therapeutic approaches .
Safety and Hazards
Mechanism of Action
Target of Action
Many bioactive aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors could be the primary targets of the compound.
Mode of Action
The compound might interact with its targets by binding to them, which could result in changes to the target’s function .
Biochemical Pathways
The compound could affect various biochemical pathways. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, if the compound has anticancer activity, it might inhibit the proliferation of cancer cells .
properties
IUPAC Name |
2-(2-amino-N-ethyl-4-fluoroanilino)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-2-13(5-6-14)10-4-3-8(11)7-9(10)12/h3-4,7,14H,2,5-6,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJJHUUVPAYMMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1=C(C=C(C=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-Amino(ethyl)-4-fluoroanilino]-1-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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